molecular formula C16H15N5O3S B2716803 N-methyl-3-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide CAS No. 1251681-26-1

N-methyl-3-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Cat. No. B2716803
CAS RN: 1251681-26-1
M. Wt: 357.39
InChI Key: GDACNBJZRWLSPZ-UHFFFAOYSA-N
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Description

N-methyl-3-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a useful research compound. Its molecular formula is C16H15N5O3S and its molecular weight is 357.39. The purity is usually 95%.
BenchChem offers high-quality N-methyl-3-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-3-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “6-{[(2-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide” (also known as “N-methyl-3-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide”), focusing on six unique applications:

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. Research indicates that derivatives of thiazolopyrimidine structures, like this compound, exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism often involves the inhibition of bacterial enzymes or interference with bacterial cell wall synthesis.

Anticancer Research

The compound’s structure suggests it could be a candidate for anticancer drug development. Thiazolopyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation . This compound could potentially inhibit kinases or other proteins critical for cancer cell survival and proliferation.

Anti-inflammatory Applications

Compounds with similar structures have been investigated for their anti-inflammatory properties. The presence of the thiazolopyrimidine moiety can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators . This makes it a candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Antiviral Agents

Research has shown that thiazolopyrimidine derivatives can act as antiviral agents. These compounds can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells . This compound could be explored for its efficacy against viruses like HIV, hepatitis, or influenza.

Enzyme Inhibition Studies

The compound can be used in enzyme inhibition studies, particularly those involving kinases and other regulatory enzymes. Its structure allows it to fit into the active sites of these enzymes, potentially inhibiting their activity . This application is crucial for understanding enzyme function and developing enzyme-targeted therapies.

Neuroprotective Agents

There is potential for this compound to be used in neuroprotective research. Thiazolopyrimidine derivatives have been studied for their ability to protect neurons from oxidative stress and apoptosis . This could be beneficial in treating neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease.

Antioxidant Properties

The compound may exhibit antioxidant properties, which are essential for protecting cells from oxidative damage. Antioxidants neutralize free radicals, preventing cellular damage and reducing the risk of chronic diseases . This application is particularly relevant in the context of aging and chronic disease prevention.

Drug Delivery Systems

Finally, the compound can be explored for its role in drug delivery systems. Its chemical structure allows for modifications that can enhance drug solubility, stability, and bioavailability . This makes it a valuable candidate for developing new drug formulations and improving the efficacy of existing drugs.

These applications highlight the versatility and potential of this compound in various fields of scientific research. Each application opens up new avenues for further investigation and development.

[Source 1] [Source 2] [Source 3] [Source 4] [Source 5] [Source 6] [Source 7] [Source 8]

properties

IUPAC Name

6-[2-(2-ethylanilino)-2-oxoethyl]-7-oxo-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-2-9-5-3-4-6-10(9)19-11(22)7-21-8-18-12-13(15(17)23)20-25-14(12)16(21)24/h3-6,8H,2,7H2,1H3,(H2,17,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDACNBJZRWLSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[(2-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide

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